molecular formula C16H15N3O4S B2676876 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1257548-89-2

2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2676876
CAS RN: 1257548-89-2
M. Wt: 345.37
InChI Key: FCYKORMZBQKRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a phenyl ring substituted with two methoxy groups, an oxadiazole ring, and a thiophene ring. These structural features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxadiazole and thiophene rings. The electron-donating methoxy groups on the phenyl ring could have interesting effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich and electron-poor regions in its structure. The oxadiazole ring is electron-deficient and could be susceptible to nucleophilic attack. The methoxy-substituted phenyl ring, on the other hand, is electron-rich and could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give it both hydrophilic and hydrophobic properties. Its melting point, boiling point, solubility, and other properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide have been extensively studied for their diverse biological activities. One study focused on synthesizing a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showcasing their antimicrobial and hemolytic activity. These compounds, due to their structure, displayed variable antimicrobial activity against selected microbial species, indicating potential applications in developing new antimicrobial agents (Gul et al., 2017).

Antitumor Activity

Another line of research explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems. This study highlighted the significance of structural modifications in enhancing antitumor activity. Compounds from this study demonstrated considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such derivatives in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition

Research on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives has shown promising results in enzyme inhibition, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These findings suggest the potential use of these compounds in treating conditions related to enzyme dysfunction, such as Alzheimer's disease (Rehman et al., 2013).

Antimicrobial and Antibacterial Agents

Derivatives of 1,3,4-oxadiazole, such as those containing the thiadiazole moiety, have been synthesized and evaluated for their antimicrobial properties. These studies offer insights into the structure-activity relationship, providing a foundation for developing new antimicrobial agents to combat resistant bacterial strains (K. Ramalingam et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and its physicochemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets and to explore its potential applications in medicine or other fields .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-4-3-10(7-13(12)22-2)8-14(20)17-16-19-18-15(23-16)11-5-6-24-9-11/h3-7,9H,8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYKORMZBQKRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.